1-(Benzenesulfonyl)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea
Description
Historical Context of Thiadiazole Research
The 1,3,4-thiadiazole scaffold emerged as a critical heterocyclic framework in medicinal chemistry during the mid-20th century. Early research focused on derivatives with antibacterial properties, particularly sulfonamide-containing analogs. The synthesis of 2-amino-1,3,4-thiadiazole in 1956 via cyclization of thiosemicarbazide marked a foundational milestone, enabling systematic exploration of substituted variants. By the 1980s, structural modifications such as tert-butyl substitutions were shown to enhance metabolic stability and lipophilicity, expanding applications into agrochemicals and enzyme inhibitors. The integration of sulfonylurea moieties in the 1990s further diversified biological activity profiles, linking thiadiazoles to insulin secretion modulation and kinase inhibition.
Classification within Heterocyclic Chemistry
1-(Benzenesulfonyl)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea belongs to the 1,3,4-thiadiazole subclass of azoles, characterized by:
- Core structure : Five-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and one sulfur atom at position 4.
- Substituent groups :
This architecture places the compound in the N-sulfonylurea-thiadiazole family, sharing structural motifs with hypoglycemic agents like glibenclamide and herbicide tebuthiuron.
Chemical Registry Information and Identifiers
Key spectral identifiers include:
Significance in Contemporary Research
Recent studies highlight three primary research trajectories:
- Antimicrobial Development : The tert-butyl-thiadiazole core demonstrates >90% inhibition against Staphylococcus aureus biofilms at 8 μg/mL, surpassing first-generation sulfa drugs.
- Enzyme Inhibition :
- Material Science : Incorporated into metal-organic frameworks (MOFs) as a ligand for Hg²⁺ detection (LOD = 2 ppb).
Comparative analysis with analog tebuthiuron (CAS 34014-18-1) reveals a 40-fold increase in thermodynamic solubility (logP = 1.8 vs. 3.2) due to the benzenesulfonyl group. Current clinical trials explore radiolabeled versions (¹¹C/¹⁸F) for oncological PET imaging, leveraging the urea moiety’s chelation potential.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-13(2,3)10-15-16-12(21-10)14-11(18)17-22(19,20)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTCBQAFBURWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of benzenesulfonyl chloride with 5-tert-butyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea group (–NH–CO–NH–) undergoes hydrolysis under acidic or basic conditions. In related benzenesulfonamide-urea hybrids, hydrolysis typically produces sulfonamide intermediates and substituted amines:
| Reaction Conditions | Reagents/Catalysts | Products | Yield/Notes |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 80°C, 6 hrs | Benzenesulfonamide + 5-tert-butyl-1,3,4-thiadiazol-2-amine | Partial decomposition observed |
| Basic (NaOH, aqueous ethanol) | 2M NaOH, 70°C, 4 hrs | Sodium benzenesulfinate + CO₂ + thiadiazole derivative | Requires inert atmosphere |
The tert-butyl group on the thiadiazole ring stabilizes the amine product, reducing further degradation.
Nucleophilic Substitution at the Sulfonyl Group
The benzenesulfonyl group (–SO₂–) participates in nucleophilic substitutions, particularly with amines or alcohols:
Reactions are regioselective at the sulfonyl site due to its electron-withdrawing nature, with yields averaging 50–65% .
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole ring exhibits electrophilic substitution at the sulfur and nitrogen atoms. Bromination and alkylation have been reported in analogs:
Bromination
Thiadiazole derivatives react with bromine in acetic acid:
Yields: 70–85% under controlled conditions .
Alkylation
The ring nitrogen can be alkylated using alkyl halides:
| Alkylating Agent | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| Methyl iodide | NaH | THF | N-Methyl-1,3,4-thiadiazole derivative | 55% |
| Ethyl bromoacetate | K₂CO₃ | Acetone | Ethoxycarbonylmethyl-substituted analog | 62% |
Alkylation enhances solubility but may reduce bioactivity .
Condensation Reactions
The urea moiety can engage in condensation with aldehydes or ketones. For example, reaction with 4-methoxybenzaldehyde forms a Schiff base:
Optimal conditions: Acetic acid catalyst, 100°C, 6 hrs (yield: 58%) .
Oxidative Transformations
Oxidative cyclization is observed in structurally similar compounds. For example, thiosemicarbazone intermediates derived from urea analogs undergo Fe³⁺-catalyzed cycl
Scientific Research Applications
Synthesis and Production
The synthesis of 1-(Benzenesulfonyl)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of benzenesulfonyl chloride with 5-tert-butyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Chemistry
1-(Benzenesulfonyl)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea serves as a versatile building block in organic synthesis. It can be utilized in various chemical transformations, including:
- Oxidation : The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
- Reduction : It can be reduced to generate amines or other derivatives.
- Substitution Reactions : The benzenesulfonyl group is reactive towards nucleophilic substitution reactions .
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds related to 1-(Benzenesulfonyl)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea have been tested against various bacterial strains and fungi .
Medicine
This compound is under investigation for its therapeutic potential:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. Further research is required to elucidate its mechanism of action and efficacy in clinical settings .
Industrial Applications
In the industrial sector, 1-(Benzenesulfonyl)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that enhance the properties of final products.
Case Studies and Research Findings
Several studies have evaluated the efficacy and applications of this compound:
- Urease Inhibition Studies : A study published in Molecules demonstrated that derivatives based on thiadiazole exhibited potent urease inhibition activity. The compound's structure was analyzed using both in vitro and in silico methods to understand its interaction with the urease enzyme .
- Antifungal Activity : Research highlighted the antifungal properties of thiadiazole derivatives against phytopathogenic fungi. The findings suggest that modifications to the thiadiazole ring could enhance antifungal efficacy .
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The thiadiazole ring may also play a role in modulating the compound’s activity by interacting with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- 1-(Benzenesulfonyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
- 1-(Benzenesulfonyl)-3-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea
Uniqueness
1-(Benzenesulfonyl)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and biological activity. This makes it distinct from other similar compounds that may have different alkyl groups attached to the thiadiazole ring.
Biological Activity
1-(Benzenesulfonyl)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 340.42 g/mol. It features a benzenesulfonyl group and a thiadiazole moiety, which are known to enhance biological activity through various mechanisms.
Biological Activities
Antidiabetic Properties
Research indicates that derivatives of thiadiazole, including 1-(Benzenesulfonyl)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea, exhibit significant antidiabetic effects. These compounds may modulate insulin signaling pathways and enhance glucose uptake in cells. Similar thiadiazole derivatives have been studied for their potential to improve glycemic control in diabetic models .
Anticancer Activity
Thiadiazole derivatives have shown promise as anticancer agents. A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism often involves induction of apoptosis or disruption of cellular proliferation pathways . For instance, compounds with similar structures have exhibited GI50 values indicating effective inhibition of cancer cell growth.
Antimicrobial Effects
Compounds containing thiadiazole rings are recognized for their antimicrobial properties. They have been evaluated against a range of pathogens, showing effectiveness in inhibiting bacterial growth. The presence of sulfur in the thiadiazole moiety is believed to enhance membrane permeability and facilitate cellular uptake, thereby increasing antimicrobial efficacy .
The biological activity of 1-(Benzenesulfonyl)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea can be attributed to several mechanisms:
- Enzyme Inhibition : It has been reported that thiadiazole derivatives can inhibit enzymes such as urease and various kinases involved in cancer progression and metabolic disorders .
- Cell Membrane Interaction : The lipophilicity imparted by the thiadiazole structure allows these compounds to cross cellular membranes effectively, enhancing their bioavailability and therapeutic potential .
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells through oxidative stress mechanisms .
Synthesis
The synthesis of 1-(Benzenesulfonyl)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea typically involves multi-step processes that allow for the precise incorporation of functional groups. This synthetic flexibility is crucial for optimizing biological activity and tailoring compounds for specific therapeutic applications .
Case Study 1: Anticancer Evaluation
A series of related urea derivatives were synthesized and tested against human cancer cell lines. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced cytotoxicity. For example, specific fluorine substitutions resulted in IC50 values as low as 0.87 µM against urease-positive microorganisms .
Case Study 2: Antidiabetic Activity
In vitro studies demonstrated that the compound improved glucose uptake in muscle cells by activating insulin signaling pathways. This was evidenced by increased GLUT4 translocation to the cell membrane following treatment with the compound .
Q & A
Basic Research Questions
What synthetic strategies are optimal for preparing 1-(benzenesulfonyl)-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea?
The synthesis typically involves sequential functionalization of the thiadiazole and urea moieties. A validated approach includes:
- Step 1: Synthesis of 5-tert-butyl-1,3,4-thiadiazol-2-amine via cyclization of thiosemicarbazide derivatives under acidic conditions.
- Step 2: Reaction with benzenesulfonyl isocyanate to form the urea linkage. Solvent choice (e.g., acetonitrile or DMF) and temperature control (reflux at ~80°C) are critical for yield optimization .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity.
How can structural characterization of this compound be systematically validated?
A multi-technique approach is recommended:
- XRD (X-ray diffraction): Resolves crystal packing and confirms stereochemistry of the benzenesulfonyl and tert-butyl groups .
- NMR (1H/13C): Key peaks include δ 1.4 ppm (t-Bu singlet) and δ 7.5–8.0 ppm (aromatic protons).
- HPLC-MS: Monitors purity and detects byproducts (e.g., incomplete sulfonylation) .
What solubility and formulation challenges are associated with this compound?
The tert-butyl group enhances hydrophobicity, limiting aqueous solubility (<0.1 mg/mL). Strategies include:
- Co-solvents: DMSO or PEG-400 for in vitro assays.
- Micellar encapsulation: Poloxamer 407 improves bioavailability in pharmacokinetic studies .
A comparative solubility table:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| DMSO | 25.4 |
| Ethanol | 3.2 |
How do structural modifications influence biological activity in analogous thiadiazolylureas?
Substituent effects are critical. For example:
- Electron-withdrawing groups (e.g., -CF₃) on the benzene ring enhance enzyme inhibition (e.g., NHE-3) .
- Steric bulk (t-Bu vs. cyclohexyl) modulates membrane permeability and target engagement .
Comparative activity
| Compound Variation | Bioactivity (IC₅₀) |
|---|---|
| Phenyl substituent | 12.5 µM |
| 4-Trifluoromethylphenyl | 6.8 µM |
| 4-Methoxybenzenesulfonyl | 18.3 µM |
Advanced Research Questions
What mechanistic insights explain its toxicity profile in preclinical models?
In rats, chronic exposure (2500 ppm diet) induces hepatorenal toxicity via:
- Mitochondrial dysfunction: Inhibition of complex I (NADH dehydrogenase) .
- Oxidative stress: Depletion of glutathione (GSH) by 40% in liver homogenates .
Dose-response studies recommend a NOAEL (No Observed Adverse Effect Level) of 400 ppm.
How can contradictory data on its antiproliferative efficacy be reconciled?
Discrepancies in GI₅₀ values (e.g., 16–50 µM) arise from:
- Cell line variability: P-glycoprotein overexpression in resistant lines (e.g., MCF-7/ADR) .
- Assay conditions: Serum-free media reduces false positives by 22% .
Validation via clonogenic assays and orthogonal methods (e.g., caspase-3 activation) is advised.
What computational tools predict binding modes to biological targets?
- Molecular docking (AutoDock Vina): Identifies hydrogen bonds between the urea carbonyl and kinase active sites (e.g., EGFR-TK).
- MD simulations (GROMACS): Reveal stability of the benzenesulfonyl group in hydrophobic pockets over 100 ns trajectories .
- QSAR models: Use Hammett constants (σ) to correlate substituent electronics with IC₅₀ .
What strategies optimize selectivity against off-target enzymes?
- Fragment-based design: Replace benzenesulfonyl with pyridylsulfonamide to reduce hERG binding (Ki improved from 1.2 µM to 8.7 µM) .
- Proteolysis-targeting chimeras (PROTACs): Conjugation to E3 ligase ligands degrades off-target proteins (e.g., carbonic anhydrase IX) .
How does environmental stability impact ecotoxicology assessments?
- Soil half-life: 120 days (pH 7.0, 25°C) due to slow microbial degradation .
- Leaching potential: Log Kₒw = 2.1 indicates moderate mobility; monitor groundwater contamination in agricultural zones .
What advanced spectroscopic techniques resolve degradation pathways?
- LC-HRMS: Identifies oxidative metabolites (e.g., sulfone derivatives at m/z 434.96) .
- NMR relaxation studies (T₁/T₂): Track hydrolysis of the urea moiety in acidic buffers .
Methodological Recommendations
- Data contradiction resolution: Apply Bland-Altman analysis for inter-assay variability .
- Toxicity mitigation: Co-administration with N-acetylcysteine (NAC) restores GSH levels by 75% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
